1-Bromo-3-methyl-5-(perfluoroethoxy)benzene
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Overview
Description
1-Bromo-3-methyl-5-(perfluoroethoxy)benzene is an aromatic compound characterized by the presence of a bromine atom, a methyl group, and a perfluoroethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-methyl-5-(perfluoroethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-methyl-5-(perfluoroethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-methyl-5-(perfluoroethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as reagents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl group to a carboxylic acid.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation of the methyl group can yield carboxylic acids or aldehydes.
Scientific Research Applications
1-Bromo-3-methyl-5-(perfluoroethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique properties make it useful in the development of advanced materials with specific electronic or optical characteristics.
Pharmaceutical Research: It can be used in the synthesis of potential drug candidates or as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of 1-Bromo-3-methyl-5-(perfluoroethoxy)benzene in chemical reactions primarily involves the activation of the bromine atom, which facilitates nucleophilic substitution reactions. The presence of the perfluoroethoxy group can influence the compound’s reactivity by altering the electron density on the benzene ring, making it more or less susceptible to certain reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methylbenzene: Lacks the perfluoroethoxy group, making it less electron-withdrawing and less reactive in certain substitution reactions.
1-Bromo-3-chloro-5-fluorobenzene: Contains different halogen substituents, which can significantly alter its reactivity and applications.
Uniqueness
1-Bromo-3-methyl-5-(perfluoroethoxy)benzene is unique due to the presence of the perfluoroethoxy group, which imparts distinct electronic properties and enhances its reactivity in specific chemical reactions. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-bromo-3-methyl-5-(1,1,2,2,2-pentafluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF5O/c1-5-2-6(10)4-7(3-5)16-9(14,15)8(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAJPTFRBKXZIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)OC(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF5O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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